molecular formula C18H29N3O3 B2936665 3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one CAS No. 2411305-31-0

3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one

Cat. No. B2936665
CAS RN: 2411305-31-0
M. Wt: 335.448
InChI Key: YEVULVGEIOUOTL-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one, also known as DPP, is a chemical compound used in scientific research. It belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects. The purpose of

Mechanism of Action

The exact mechanism of action of 3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one is not fully understood. However, it has been proposed that 3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one acts as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. This dual action on the dopamine and serotonin systems may contribute to the anxiolytic and antidepressant-like effects of 3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one.
Biochemical and Physiological Effects:
3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one has been found to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its anxiolytic and antidepressant-like effects. 3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one has also been found to decrease corticosterone levels, a hormone associated with stress, in animal models. In addition, 3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one in lab experiments is its high potency and selectivity for the dopamine and serotonin systems. This allows for precise manipulation of these neurotransmitter systems in animal models. However, one limitation of using 3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for research on 3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one. One direction is to investigate the potential therapeutic applications of 3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one for anxiety and depression in humans. Another direction is to study the effects of chronic 3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one administration on behavior and physiology. Additionally, further research is needed to fully understand the mechanism of action of 3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one and its effects on the dopamine and serotonin systems. Finally, the development of more potent and selective 3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one analogs may provide new insights into the role of these neurotransmitter systems in behavior and disease.

Synthesis Methods

The synthesis of 3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one involves the reaction of 1-propylpiperazine with 4-(1-prop-2-enoylpiperidine-4-carbonyl)benzoic acid in the presence of a catalyst. The resulting product is then treated with 3,3-dimethylbutyryl chloride to obtain 3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one. The purity and yield of 3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one can be improved by using various purification methods such as column chromatography and recrystallization.

Scientific Research Applications

3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one has been extensively used in scientific research as a tool to study the central nervous system. It has been found to have anxiolytic and antidepressant-like effects in animal models. 3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one has also been used to investigate the role of the dopamine system in drug addiction and to study the effects of chronic stress on behavior and physiology. In addition, 3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one has been used to study the effects of various drugs on the serotonin system.

properties

IUPAC Name

3,3-dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3/c1-5-9-20-12-13-21(18(3,4)17(20)24)16(23)14-7-10-19(11-8-14)15(22)6-2/h6,14H,2,5,7-13H2,1,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVULVGEIOUOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(C(C1=O)(C)C)C(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-propylpiperazin-2-one

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